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Compound of Interest

Compound Name: Undecyl 4-chlorobenzoate

CAS No.: 5458-41-3

Cat. No.: B13801205 Get Quote

Application Note: Undecyl 4-Chlorobenzoate – A Lipophilic Anchor for Molecular Engineering

Executive Summary
Undecyl 4-chlorobenzoate (U4CB) represents a strategic convergence of rigid aromatic

functionality and flexible lipophilic tailoring. While often overlooked in favor of shorter-chain

analogs, this C11-ester offers a unique "odd-carbon" thermodynamic profile essential for fine-

tuning the physicochemical properties of pharmaceutical intermediates.

This guide positions U4CB not merely as a compound, but as a functional module used to:

Modulate Lipophilicity (LogP): Enhance membrane permeability and lymphatic transport of

polar pharmacophores.

Engineer Liquid Crystal Pharmaceuticals (LCPs): Serve as a mesogenic precursor where the

chlorine atom acts as a polarizable handle and the undecyl tail provides the necessary

entropic flexibility for smectic phase formation.

Facilitate Cost-Effective Coupling: Act as a robust electrophile in Palladium-catalyzed

Suzuki-Miyaura cross-couplings, utilizing the cost-advantage of aryl chlorides over

bromides/iodides.
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The "odd-even" effect in alkyl chains significantly influences melting points and packing density.

The C11 (undecyl) chain typically imparts lower melting points than its C10 or C12

counterparts, aiding in solubility during low-temperature processing.

Property Value / Description Relevance

IUPAC Name Undecyl 4-chlorobenzoate Unambiguous identification

CAS Registry
Generic: Alkyl 4-

chlorobenzoates
Class identifier

Molecular Formula C₁₈H₂₇ClO₂ --

Molecular Weight 310.86 g/mol
Moderate MW suitable for

fragment-based design

Predicted LogP ~7.5 - 8.2
Highly lipophilic; ideal for lipid-

based formulations

Physical State Low-melting solid / Viscous oil
Easy handling in liquid-phase

synthesis

Reactivity
Aryl-Cl (Electrophile), Ester

(Labile)
Dual-functional scaffold

Strategic Synthesis Protocol: The Acid Chloride
Route
Rationale: While Steglich esterification (DCC/DMAP) is mild, urea byproducts are notoriously

difficult to remove from long-chain esters. The Acid Chloride route is selected here for its

scalability and purification efficiency (byproduct is HCl gas and water-soluble salts).

Materials
Substrate: 4-Chlorobenzoyl chloride (1.0 equiv)

Reagent: 1-Undecanol (1.05 equiv) – Slight excess ensures complete consumption of the

acid chloride.

Base: Triethylamine (TEA) (1.2 equiv) or Pyridine (1.2 equiv)
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Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Accelerates the acyl transfer.

Step-by-Step Methodology
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a

pressure-equalizing addition funnel. Purge with Nitrogen (

).

Solubilization: Dissolve 1-Undecanol (17.2 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in

anhydrous DCM (200 mL). Add DMAP (1.2 g, 10 mmol). Cool the system to 0°C using an

ice/water bath.

Controlled Addition: Dissolve 4-Chlorobenzoyl chloride (17.5 g, 100 mmol) in DCM (50 mL).

Transfer to the addition funnel. Add dropwise over 45 minutes.

Critical Control Point: Maintain internal temperature <5°C to prevent side reactions or color

formation.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Validation: Monitor by TLC (Mobile Phase: 10% Ethyl Acetate in Hexanes). The spot for 1-

Undecanol (

) should disappear; Product (

) appears.

Work-up (The "Self-Validating" Purification):

Wash organic phase with 1M HCl (2 x 100 mL) to remove TEA and DMAP.

Wash with Sat. NaHCO₃ (2 x 100 mL) to remove unreacted acid.

Wash with Brine (1 x 100 mL) to dry.

Dry over anhydrous
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, filter, and concentrate in vacuo.

Polishing: If the oil is slightly yellow, pass through a short pad of silica gel using

Hexanes/DCM (1:1).

Downstream Application Workflows
U4CB serves as a divergent intermediate. The user must decide between exploiting the Alkyl

Tail (for physical properties) or the Aryl Chloride (for chemical diversity).

Workflow A: Palladium-Catalyzed Cross-Coupling
(Suzuki-Miyaura)
Context: Aryl chlorides are cheaper than bromides but less reactive. Using U4CB requires

specialized ligands to activate the C-Cl bond.

Catalyst System:

+ S-Phos or RuPhos.

Coupling Partner: Arylboronic acids (e.g., Phenylboronic acid).

Conditions: Toluene/Water (10:1),

(base), 100°C.

Mechanism: The electron-withdrawing ester group at the para position activates the C-Cl

bond, facilitating oxidative addition.[2]

Workflow B: Liquid Crystal Precursor
Context: The undecyl chain induces "nanosegregation," separating the rigid aromatic cores

from the flexible tails, a prerequisite for smectic mesophases.

Application: U4CB can be transesterified or used directly as a dopant to lower the melting

point of rigid liquid crystal formulations used in drug delivery (e.g., controlled release

matrices).
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Visual Logic: Decision Tree
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Click to download full resolution via product page

Caption: Divergent utility of U4CB. Path A (Red) utilizes the aryl chloride for scaffold expansion.

Path B (Green) leverages the undecyl tail for formulation engineering.

Quality Control (QC) & Analytical Standards
Due to the high lipophilicity of U4CB, standard Reverse-Phase HPLC (RP-HPLC) requires

modification to prevent column retention issues.

Method: High-Organic RP-HPLC

Column: C18 (Octadecyl), 150 x 4.6 mm, 5 µm.
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Mobile Phase: Isocratic ACN:Water (90:10). Note: High acetonitrile content is required to

elute the C11 chain.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Chlorobenzoate chromophore).

Retention Time: Expect elution > 8-10 mins due to hydrophobic interaction.

Spectroscopic Verification:

IR (ATR): Look for Carbonyl stretch (C=O) at ~1720 cm⁻¹ and C-Cl stretch at ~1090 cm⁻¹.

¹H NMR (CDCl₃):

8.0 (d, 2H, Ar-H ortho to CO).

7.4 (d, 2H, Ar-H ortho to Cl).

4.3 (t, 2H,

).

0.88 (t, 3H, Terminal

).
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Disclaimer:This protocol is intended for research and development purposes only. All chemical

synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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